![molecular formula C20H26N2O3S2 B5084383 N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5084383.png)
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It has shown promising results in preclinical studies for the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide is a selective and irreversible inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the survival, proliferation, and differentiation of B-cells. Inhibition of BTK by N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide leads to the disruption of BCR signaling, which ultimately results in the apoptosis of B-cells. N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has also been shown to inhibit other downstream signaling pathways such as NF-κB and AKT, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It induces apoptosis of malignant B-cells and inhibits their proliferation and migration. In addition, N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has also demonstrated anti-inflammatory effects in preclinical models of autoimmune diseases and inflammatory disorders. It reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of immune cells such as T-cells and macrophages.
Advantages and Limitations for Lab Experiments
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various diseases. It has also shown good pharmacokinetic properties in preclinical studies, which allows for easy administration and dosing. However, N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has some limitations as well. It is not orally bioavailable and requires intravenous or subcutaneous administration. In addition, it has a short half-life in vivo, which requires frequent dosing.
Future Directions
For N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide include the evaluation of its efficacy in combination with other drugs, identification of biomarkers, development of new formulations, and investigation of its potential for the treatment of other diseases.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide involves a series of chemical reactions starting from commercially available starting materials. The detailed procedure of the synthesis method is beyond the scope of this paper; however, it has been described in a patent application (US20170035767A1). The purity and quality of the synthesized N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models for the treatment of various diseases. It has shown potent activity against B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, it has also demonstrated efficacy in preclinical models of autoimmune diseases and inflammatory disorders such as rheumatoid arthritis (RA) and lupus.
properties
IUPAC Name |
N-benzyl-N-methyl-3-(1-thiophen-3-ylsulfonylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-21(15-18-5-3-2-4-6-18)20(23)8-7-17-9-12-22(13-10-17)27(24,25)19-11-14-26-16-19/h2-6,11,14,16-17H,7-10,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHTWQTOLXAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)S(=O)(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.